molecular formula C6H10N2 B096740 1-Isopropylpyrazole CAS No. 18952-87-9

1-Isopropylpyrazole

Cat. No.: B096740
CAS No.: 18952-87-9
M. Wt: 110.16 g/mol
InChI Key: ANMVTDVBEDVFRB-UHFFFAOYSA-N
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Description

1-Isopropylpyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The isopropyl group is attached to the nitrogen atom at the first position of the pyrazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

1-Isopropylpyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the pyrazole ring .

Comparison with Similar Compounds

1-Isopropylpyrazole can be compared with other pyrazole derivatives, such as:

    1-Methylpyrazole: Similar in structure but with a methyl group instead of an isopropyl group. It is used as an antidote for methanol poisoning.

    3,5-Dimethylpyrazole: Contains two methyl groups at positions 3 and 5 of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

IUPAC Name

1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMVTDVBEDVFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541637
Record name 1-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18952-87-9
Record name 1-Isopropyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18952-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.258.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 4-iodo-substituted pyrazoles?

A1: The synthesis of 4-iodo-substituted pyrazoles is important because these compounds serve as valuable intermediates in the creation of diverse pyrazole derivatives. The iodine atom at the 4-position can undergo various chemical transformations, enabling the introduction of different functional groups and the construction of more complex molecules. This versatility makes 4-iodo-substituted pyrazoles useful building blocks in organic synthesis, particularly in medicinal chemistry for drug discovery. []

Q2: How effective is the iodination reaction in producing 1-Isopropyl-4-iodopyrazole?

A2: The iodination of 1-Isopropylpyrazole using the KI-KIO3 system in a heterophase medium (H2O/CHCl3 (CCl4)) with H2SO4 additives has been shown to be highly efficient. The reported yield for 1-Isopropyl-4-iodopyrazole is within the range of 80-97%, indicating a successful and high-yielding synthetic route for this specific derivative. []

Q3: Why is the heterophase medium important for this iodination reaction?

A3: The use of a heterophase medium, specifically H2O/CHCl3 (CCl4), is crucial for the efficient iodination of pyrazoles, including this compound. This is because the reactants and products have different solubilities in the two phases. The pyrazole substrate is typically more soluble in the organic phase (CHCl3 or CCl4), while the KI-KIO3 iodinating system resides in the aqueous phase. This phase separation facilitates the reaction by bringing the reactants into closer proximity at the interface while also preventing unwanted side reactions. []

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